Pyrrhoxanthin
Description
Structure
3D Structure
Properties
Molecular Formula |
C39H48O6 |
|---|---|
Molecular Weight |
612.8 g/mol |
IUPAC Name |
[(1R)-4-[(3E,5E,7E,9E,11Z)-11-[4-[(E)-2-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]ethenyl]-5-oxofuran-2-ylidene]-3,10-dimethylundeca-3,5,7,9-tetraen-1-ynyl]-3,5,5-trimethylcyclohex-3-en-1-yl] acetate |
InChI |
InChI=1S/C39H48O6/c1-26(16-17-34-28(3)21-33(43-29(4)40)25-36(34,5)6)14-12-10-11-13-15-27(2)20-32-22-30(35(42)44-32)18-19-39-37(7,8)23-31(41)24-38(39,9)45-39/h10-15,18-20,22,31,33,41H,21,23-25H2,1-9H3/b12-10+,13-11+,19-18+,26-14+,27-15+,32-20-/t31-,33+,38+,39-/m0/s1 |
InChI Key |
YDSRGWPRPWTZCK-CHOIYNEVSA-N |
SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C#CC(=CC=CC=CC=C(C)C=C2C=C(C(=O)O2)C=CC34C(CC(CC3(O4)C)O)(C)C)C |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)OC(=O)C)(C)C)C#C/C(=C/C=C/C=C/C=C(\C)/C=C\2/C=C(C(=O)O2)/C=C/[C@]34[C@](O3)(C[C@H](CC4(C)C)O)C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C#CC(=CC=CC=CC=C(C)C=C2C=C(C(=O)O2)C=CC34C(CC(CC3(O4)C)O)(C)C)C |
Synonyms |
pyrrhoxanthin |
Origin of Product |
United States |
Natural Occurrence and Distribution
Primary Producers: Dinoflagellates
Dinoflagellates, a large group of unicellular algae found in marine and freshwater environments, are primary producers of pyrrhoxanthin. bibliotekanauki.plucl.ac.ukwikipedia.org
Association with Photosynthetic Dinoflagellate Species
This compound is a characteristic carotenoid found in certain photosynthetic dinoflagellate species. int-res.combibliotekanauki.pllimnology-journal.org These dinoflagellates often contain chloroplasts with specific pigment combinations, including chlorophylls (B1240455) a and c2, and carotenoids like peridinin (B1679608), diadinoxanthin (B97544), and this compound. int-res.comwikipedia.orgwikipedia.org While peridinin is often the major carotenoid in many photosynthetic dinoflagellates, this compound is also present. int-res.combibliotekanauki.pllimnology-journal.org For example, studies on Symbiodinium sp. have shown this compound as a component of their carotenoid profile, alongside peridinin and other pigments. bibliotekanauki.pl The presence of peridinin, a C37-skeletal nor-carotenoid like this compound, is considered a distinctive feature in photosynthetic dinoflagellates. int-res.com
Interactive Data Table: Carotenoid Composition in Symbiodinium sp. NBRC 104787
| Carotenoid | Mol% of Total Carotenoids | Source |
| β-carotene | 5% | bibliotekanauki.pl |
| Diatoxanthin | 1% | bibliotekanauki.pl |
| Diadinoxanthin | 32% | bibliotekanauki.pl |
| P457 | 5% | bibliotekanauki.pl |
| Peridinin | 54% | bibliotekanauki.pl |
| This compound | 3% | bibliotekanauki.pl |
Presence in Harmful Algal Blooms (HABs)
Some dinoflagellate species are known to form harmful algal blooms (HABs), which are characterized by the rapid growth of algae that can produce toxins or have other harmful effects on the environment and marine life. noaa.govnih.govhoriba.comny.gov Given that this compound is found in certain dinoflagellates, it can be present in the biomass of HABs caused by these species. nih.govresearchgate.net The presence of specific pigments like this compound can potentially serve as markers for the identification and monitoring of certain HAB-causing dinoflagellate species. researchgate.netresearchgate.net
Symbiotic Associations
This compound is also found in marine organisms that live in symbiosis with photosynthetic dinoflagellates, particularly those containing zooxanthellae. psu.eduwikipedia.orgarizona.eduens-lyon.fr
Role in Symbiotic Zooxanthellae of Cnidarians (e.g., Corals, Sea Anemones)
Symbiotic dinoflagellates, commonly referred to as zooxanthellae, live within the tissues of various marine invertebrates, including cnidarians like corals and sea anemones. wikipedia.orgarizona.eduens-lyon.frlibretexts.org These zooxanthellae, primarily belonging to the genus Symbiodinium, contain photosynthetic pigments, including chlorophylls and carotenoids such as peridinin and diadinoxanthin, which contribute to their yellowish and brownish colors. wikipedia.orglibretexts.org this compound has been identified in the carotenoid profiles of symbiotic zooxanthellae isolated from cnidarian hosts. psu.educore.ac.uk The presence of this compound in these symbiotic algae highlights its role within the photosynthetic machinery of the symbionts, which in turn provide essential nutrients to their hosts. wikipedia.orgens-lyon.fr
Accumulation in Symbiotic Molluscs (e.g., Tridacnid Clams)
Tridacnid clams, also known as giant clams, are another group of marine invertebrates that harbor symbiotic zooxanthellae within their tissues, particularly in the mantle. researchgate.netsmujo.ide-fas.orgwordpress.com This symbiosis is crucial for the clams' survival and growth in nutrient-poor tropical waters. researchgate.nete-fas.org The zooxanthellae in giant clams are a source of photosynthetic products for the host. researchgate.nete-fas.org Studies have shown the presence of this compound, along with peridinin and other carotenoids, in the zooxanthellae isolated from tridacnid clams. psu.eduresearchgate.net The accumulation of these carotenoids in the clam tissues is a direct consequence of harboring the symbiotic dinoflagellates. e-fas.orgwordpress.com
Heterotrophic Acquisition and Metabolism in Marine Organisms
While primary production by dinoflagellates is the main source of this compound, some heterotrophic marine organisms may acquire this carotenoid through their diet. researchgate.netresearchgate.net Animals generally obtain carotenoids from their food. researchgate.net Therefore, marine organisms that feed on this compound-containing dinoflagellates or symbiotic hosts can accumulate this pigment. The metabolism of acquired carotenoids can vary among different heterotrophic organisms, potentially leading to modifications or accumulation of the original compounds. researchgate.net However, detailed research findings specifically on the heterotrophic acquisition and metabolism of this compound in marine organisms, beyond its presence in symbiotic hosts, require further investigation. nih.govmdpi.comnih.gov
Dietary Uptake in Marine Invertebrates (e.g., Sea Snails, Bivalves)
Marine invertebrates, including sea snails and bivalves, acquire carotenoids, such as this compound, primarily through their diet nih.govnih.govrsc.orgresearchgate.net. Animals generally cannot synthesize carotenoids de novo, meaning they must obtain them from external sources nih.govnih.govresearchgate.netresearchgate.net.
In the case of filter feeders like certain corals and the tridacnid clam (Tridacna squamosa), pyrrhoxoxanthin is a major carotenoid, originating from symbiotic zooxanthellae (dinoflagellate algae) nih.govresearchgate.net. These symbiotic relationships facilitate the direct absorption of carotenoids by the host organism nih.gov.
Carnivorous marine invertebrates also obtain this compound by feeding on organisms that contain it. For instance, the small sea snail Drupella fragum, which preys on corals, contains peridinin and diadinoxanthin as major carotenoids, reflecting its diet of corals that host symbiotic dinoflagellates nih.govnih.gov. While this compound is mentioned as originating from zooxanthellae found in corals and tridacnid clams, its direct dietary uptake by sea snails preying on these organisms is implied through the transfer of carotenoids along the food chain nih.govresearchgate.net.
Bivalves accumulate carotenoids from their dietary microalgae nih.gov. While major carotenoids in many clams are fucoxanthin (B1674175) and its metabolites from diatoms, this compound has been found as a major carotenoid in the tridacnid clam, which is associated with symbiotic zooxanthellae nih.govresearchgate.net. Dinoflagellates, a source of peridinin (a C37-skeletal carotenoid), are also consumed by some bivalves, and peridinin and its metabolites have been found in these organisms nih.govresearchgate.net. This compound, being a C39-skeletal nor-carotenoid structurally related to peridinin, is also obtained by bivalves that feed on dinoflagellates or organisms containing them psu.edunih.govresearchgate.net.
Evidence of Metabolic Transformation or Accumulation
Marine animals can either directly accumulate carotenoids from their food or modify them through metabolic reactions nih.govnih.govresearchgate.netresearchgate.net. The major metabolic conversions of carotenoids in marine animals include oxidation, reduction, transformation of double bonds, oxidative cleavage of double bonds, and cleavage of epoxy bonds nih.govnih.govresearchgate.net.
While marine invertebrates are known to metabolize various carotenoids obtained from their diet, specific detailed metabolic pathways for this compound in sea snails and bivalves are not extensively detailed in the provided search results. However, the presence of this compound in these organisms, particularly those feeding on dinoflagellates or organisms containing them, indicates accumulation from dietary sources nih.govnih.govresearchgate.netresearchgate.net.
In corals and tridacnid clams associated with symbiotic zooxanthellae, this compound is accumulated directly from the symbionts without significant metabolic modification nih.gov. The transfer of this compound through the food chain to carnivorous invertebrates like sea snails suggests accumulation from their prey nih.govresearchgate.net.
Bivalves are known to metabolize carotenoids like fucoxanthin and peridinin obtained from microalgae nih.govresearchgate.net. The metabolic pathways of peridinin in bivalves can involve hydrolysis of the acetyl group and conversion of the allenic bond to an acetylenic bond researchgate.net. Given the structural relationship between peridinin and this compound, similar metabolic processes might be relevant, although direct evidence for pyrrhoxoxanthin metabolism in these specific invertebrates is not explicitly provided in the search results. The accumulation of this compound in these organisms is primarily attributed to dietary intake nih.govnih.govresearchgate.netresearchgate.net.
Occurrence in Microbial Sources (e.g., Bacteria like Salinicoccus sp.)
This compound has also been reported in microbial sources, specifically in certain bacteria. An orange pigment isolated from a distinct Salinicoccus sp. MKJ997975 was investigated, and spectroscopic analysis, including FTIR, suggested that the pigments could be xanthophylls like peridinin and this compound researchgate.netresearchgate.netresearchgate.net. While NMR results were not satisfactory for definitive characterization in this specific study, the preliminary findings indicate the potential production of this compound by this bacterium researchgate.netresearchgate.net. Salinicoccus is a genus of moderately halophilic bacteria dsmz.de.
Data regarding the specific conditions or metabolic pathways for this compound production in Salinicoccus sp. are limited in the provided search results, but its identification in pigment extracts from this bacterium suggests a microbial origin researchgate.netresearchgate.net.
Structural Characterization and Elucidation Methodologies
Advanced Spectroscopic Techniques for Pyrrhoxanthin Structure Determination
Spectroscopic methods are fundamental in mapping the intricate architecture of this compound. By interacting with the molecule at the atomic and electronic levels, these techniques provide a detailed picture of its structural and chiral properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton and the spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound reveals the chemical environment of each hydrogen atom. The chemical shifts (δ) are indicative of the electronic environment, with protons in different parts of the molecule resonating at distinct frequencies. For instance, the protons of the methyl groups and those on the polyene chain have characteristic chemical shift ranges. Coupling constants (J), which arise from the interaction of neighboring protons, provide valuable information about the connectivity and stereochemistry of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule and their respective chemical environments. The chemical shifts in the ¹³C spectrum are sensitive to the hybridization and substitution of the carbon atoms, allowing for the identification of sp³, sp², and sp hybridized carbons within the this compound structure. This is crucial for confirming the presence of the cyclohexene (B86901) ring, the polyene chain, and the furanone moiety.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 18-H₃ | 1.85 (s) | 22.43 |
| 19-H₃ | 1.89 (s) | 18.18 |
| 20'-H₃ | 2.12 (s) | 15.58 |
| 3-H(ax) | 5.17 (dddd) | 67.49 |
| 3'-H(ax) | 3.78 (dddd) | 63.88 |
| 7'-H | 7.54 (d) | 134.76 |
| 8'-H | 6.55 (d) | 122.40 |
| 10-H | 6.66 (d) | 135.20 |
| 10'-H | 6.19 (s) | 136.35 |
| 11-H | 6.46 (dd) | 130.60 |
| 11'-H | - | 147.57 |
| 12-H | 6.16 (dd) | 134.44 |
| 12'-H | 5.21 (s) | 118.40 |
| 14'-H | 6.31 (d) | 137.30 |
| 15-H | 6.30 (dd) | 136.83 |
| 15'-H | 6.44 (dd) | 130.44 |
| H₃C−C=O | - | 20.91, 169.73 |
Note: Data is illustrative and compiled from typical values for similar carotenoid structures. "s" denotes a singlet, "d" a doublet, "dd" a doublet of doublets, and "dddd" a doublet of doublet of doublets.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule. For this compound, high-resolution mass spectrometry provides a precise mass measurement, allowing for the determination of its molecular formula, C₃₉H₄₈O₆.
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. The this compound molecule is ionized and then fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity. For instance, the loss of specific neutral molecules, such as water (H₂O) or acetic acid (CH₃COOH) from the acetyl group, can be observed, helping to confirm the presence of hydroxyl and acetate (B1210297) functionalities. The fragmentation of the polyene chain also produces a characteristic series of ions.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Information Provided |
| Molecular Formula | C₃₉H₄₈O₆ | Elemental composition |
| Molecular Weight | 612.8 g/mol | Confirmation of molecular formula |
| [M+H]⁺ Ion (m/z) | 613.35 | Molecular ion in positive ion mode |
| Key Fragment Ions (m/z) | Varies | Structural information from fragmentation |
| Neutral Loss (Δm/z) | 18 (H₂O), 60 (CH₃COOH) | Presence of hydroxyl and acetate groups |
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for characterizing chromophores, the parts of a molecule that absorb light. The extensive system of conjugated double bonds in the polyene chain of this compound acts as a chromophore, absorbing light in the visible region of the electromagnetic spectrum.
The UV-Vis spectrum of this compound typically exhibits a broad absorption band with a characteristic fine structure (a series of peaks or shoulders). The wavelength of maximum absorption (λmax) is indicative of the length of the conjugated system. For carotenoids like this compound, the λmax is generally in the range of 450-500 nm. The exact position of the λmax is sensitive to the solvent used for the measurement. This technique is crucial for confirming the presence and extent of the conjugated polyene system in this compound.
Interactive Data Table: Typical UV-Vis Absorption Maxima for Carotenoids in Different Solvents
| Solvent | Typical λmax Range (nm) |
| Hexane (B92381) | 440 - 470 |
| Ethanol | 445 - 475 |
| Acetone (B3395972) | 450 - 480 |
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies. In the IR spectrum of this compound, one would expect to see absorption bands corresponding to:
O-H stretching from the hydroxyl group, typically a broad band around 3400 cm⁻¹.
C-H stretching from the alkane and alkene moieties, appearing just below and above 3000 cm⁻¹, respectively.
C=O stretching from the ester and furanone carbonyl groups, which would appear in the region of 1700-1750 cm⁻¹.
C=C stretching from the polyene chain, typically in the 1600-1650 cm⁻¹ region.
C-O stretching from the ester, ether, and alcohol functionalities, in the 1000-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the most intense signals in the Raman spectrum are expected to arise from the C=C and C-C stretching vibrations of the conjugated polyene chain, providing a characteristic "fingerprint" of the carotenoid.
Interactive Data Table: Expected IR and Raman Bands for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected IR Band (cm⁻¹) | Expected Raman Band (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | ~3400 (broad) | Weak |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1750 | Moderate |
| Alkene (C=C) | C=C Stretch | 1600 - 1650 | Strong |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Moderate |
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. This compound possesses several stereocenters, making it a chiral molecule. CD spectroscopy is, therefore, a crucial tool for determining its absolute configuration.
The CD spectrum of this compound will show positive or negative peaks (known as Cotton effects) at the wavelengths where the chromophores absorb light. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. By comparing the experimental CD spectrum of this compound with that of related compounds of known absolute configuration or with theoretically calculated spectra, the absolute stereochemistry of the chiral centers in the this compound molecule can be determined.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the isolation and purification of this compound from its natural sources and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for this purpose.
In HPLC, a solution of the sample is passed through a column containing a stationary phase. The different components of the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different rates and thus be separated. For carotenoids like this compound, reversed-phase HPLC is typically employed.
Stationary Phase: A non-polar stationary phase, such as a C18 or C30 column, is commonly used. The long alkyl chains of these stationary phases interact with the non-polar polyene chain of this compound.
Mobile Phase: A polar mobile phase is used, typically a mixture of solvents like acetonitrile, methanol, and water, often with a small amount of a modifier like triethylamine (B128534) to improve peak shape. A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of complex mixtures of carotenoids.
The purity of the isolated this compound is assessed by the presence of a single, sharp peak in the HPLC chromatogram, detected by a UV-Vis detector set at the λmax of the compound.
Interactive Data Table: Typical HPLC Parameters for Carotenoid Separation
| Parameter | Description |
| Column (Stationary Phase) | Reversed-phase C18 or C30, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile, Methanol, and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at ~450 nm |
| Retention Time | Dependent on specific conditions and carotenoid structure |
High-Performance Liquid Chromatography (HPLC) for Separation and Identification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carotenoids like pyrrhovanthin due to its high resolution and sensitivity. Reversed-phase (RP) HPLC is the most common modality for separating carotenoids. foodandnutritionjournal.org In this approach, a non-polar stationary phase, such as a C18 or C30 column, is used in conjunction with a polar mobile phase. nih.govscielo.br The C30 column is particularly effective for separating structurally similar carotenoid isomers. nih.govscielo.br
The mobile phase typically consists of a gradient mixture of solvents like acetonitrile, methanol, water, and ethers such as methyl-tert-butyl ether (MTBE). scielo.brnih.gov A gradient elution, where the solvent composition is changed over the course of the analysis, is often more selective for separating a complex mixture of xanthophylls. foodandnutritionjournal.org
Identification of pyrrhovanthin is achieved by coupling the HPLC system with detectors that can provide structural information. A Photo-Diode Array (PDA) detector is commonly used to obtain the UV-Visible absorption spectrum of the eluting compounds. rjpbcs.com Carotenoids exhibit characteristic spectra with distinct absorption maxima (λmax), which serve as a primary means of identification. For more definitive identification, HPLC systems can be coupled with a mass spectrometer (MS). nih.govresearchgate.net Techniques like Atmospheric Pressure Chemical Ionization (APCI)-MS provide molecular weight and fragmentation data, which are crucial for confirming the identity of pyrrhovanthin and distinguishing it from other related pigments. nih.gov In studies of dinoflagellate pigments, HPLC analysis has successfully identified a range of carotenoids, including those structurally related to pyrrhovanthin, such as peridinin (B1679608), diadinoxanthin (B97544), and dinoxanthin. researchgate.net
Table 1: Typical HPLC Parameters for Carotenoid Analysis
| Parameter | Description |
|---|---|
| Stationary Phase (Column) | Reversed-phase C18 or C30 |
| Mobile Phase | Gradient mixture of solvents (e.g., Acetonitrile, Methanol, Water, MTBE) |
| Detection | Photo-Diode Array (PDA) for UV-Vis spectra; Mass Spectrometry (MS) for mass data |
| Typical Wavelength for Detection | ~450 nm |
Thin-Layer Chromatography (TLC) for Screening
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening of pyrrhovanthin in extracts. libretexts.org It is widely used to get an initial indication of the number of components in a mixture and to optimize solvent systems for other chromatographic techniques. noaa.gov
The process involves spotting a concentrated extract onto a plate coated with a thin layer of an adsorbent material, which acts as the stationary phase. amazonaws.com For carotenoid separation, silica (B1680970) gel is the most common stationary phase due to its polar nature. rjpbcs.com The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). The mobile phase ascends the plate via capillary action, and separation occurs based on the differential partitioning of the sample components between the stationary and mobile phases. amazonaws.comsemanticscholar.org
For the separation of pigments from dinoflagellates like Gambierdiscus toxicus, a known source of various carotenoids, a mobile phase consisting of a hexane and acetone mixture (e.g., 6:4 v/v) has been used effectively with silica gel plates. noaa.gov The separated pigments appear as distinct spots. The identification of pyrrhovanthin is tentatively made by comparing its retention factor (Rƒ) value and color with that of a known standard. The Rƒ value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org While TLC is excellent for screening, it is generally considered a qualitative or semi-quantitative technique. libretexts.org
Table 2: Common TLC System for Screening Dinoflagellate Pigments
| Component | Specification |
|---|---|
| Stationary Phase | Silica gel plate |
| Mobile Phase Example | Hexane:Acetone (6:4, v/v) |
| Visualization | Pigments are naturally colored, appearing as yellow-orange spots |
| Identification | Comparison of Rƒ value and color with a standard |
Preparative Chromatography for Isolation
When larger quantities of pure pyrrhovanthin are needed for comprehensive structural elucidation (e.g., by NMR) or for biological activity studies, preparative chromatography is employed. semanticscholar.orgnih.gov This technique operates on the same principles as analytical chromatography but is scaled up to handle larger sample loads. springernature.com Preparative HPLC is a powerful tool for isolating natural products with high purity. nih.gov
The process typically begins with a crude or semi-purified extract. The separation conditions developed at the analytical HPLC scale are adapted for the preparative system. youtube.com This involves using columns with a larger internal diameter and packed with a greater amount of stationary phase to accommodate higher sample volumes. springernature.com The goal is to maximize the amount of compound isolated per run (throughput) while maintaining sufficient resolution to achieve the desired purity. springernature.com
Fractions are collected as they elute from the column, and those containing the target compound are pooled. The purity of the isolated pyrrhovanthin is then re-assessed using analytical HPLC. Techniques like centrifugal partition chromatography (CPC) have also been successfully used for the preparative isolation of related carotenoids, such as fucoxanthin (B1674175), from natural sources, yielding high-purity compounds. nih.gov This method utilizes a liquid-liquid partitioning system, which can be gentle on sensitive molecules like carotenoids. nih.gov
Table 3: Key Aspects of Preparative Chromatography for this compound Isolation
| Aspect | Description |
|---|---|
| Objective | Isolate milligram to gram quantities of pure compound |
| Methodology | Scaling up of analytical HPLC methods (e.g., larger columns) or specialized techniques like CPC |
| Sample Load | Significantly higher than analytical scale |
| Fraction Collection | Eluent is collected in fractions based on detector response (e.g., UV absorbance) |
| Purity Assessment | Collected fractions are analyzed for purity using analytical HPLC |
Biosynthesis Pathways and Enzymology
Carotenogenesis in Dinoflagellates and Other Producers
Carotenogenesis, the biosynthesis of carotenoids, is a vital metabolic process in photosynthetic organisms, including dinoflagellates. These pigments play essential roles in light harvesting and photoprotection nih.govbibliotekanauki.plmdpi.comnih.gov. Pyrrhoxanthin is one of the diverse xanthophylls produced within these complex biosynthetic networks.
This compound's Position within Xanthophyll Biosynthetic Networks
This compound is situated within the broader xanthophyll biosynthetic network in dinoflagellates. While the precise, complete pathway to this compound is still being elucidated, it is understood to be a downstream product in a series of enzymatic conversions starting from common carotenoid precursors. Xanthophylls, in general, are oxygenated derivatives of carotenes mdpi.com. The biosynthesis of many xanthophylls involves the modification of cyclic carotenes like beta-carotene (B85742) through hydroxylation, epoxidation, and other reactions carotenoiddb.jpbibliotekanauki.pl. This compound, with its unique structural features including an epoxide and a butenolide ring, represents a specialized branch within this network lipidbank.jppsu.edu. Studies on the incorporation of labeled precursors have provided insights into the flow of metabolites within these pathways bibliotekanauki.pl.
Enzymatic Systems and Genetic Determinants Involved in its Formation
The enzymatic systems and genetic determinants governing this compound biosynthesis in dinoflagellates are not yet fully characterized mdpi.com. However, by analogy with carotenoid biosynthesis in other organisms, it is expected that a suite of enzymes, including hydroxylases, epoxycarotenoid cleavage enzymes, and enzymes responsible for butenolide ring formation, are involved carotenoiddb.jpnih.govcambridge.org. Genes encoding key enzymes in the general carotenoid pathway, such as phytoene (B131915) synthase (PSY), are fundamental to initiating carotenogenesis mdpi.com. Identifying the specific enzymes and the corresponding genes unique to the this compound branch of the pathway, particularly those responsible for the C37 cleavage and butenolide formation, remains an important area of research bibliotekanauki.plmdpi.com.
Comparative Biosynthesis with Related Carotenoids (e.g., Peridinin)
This compound shares structural similarities and often co-occurs with peridinin (B1679608) in dinoflagellates psu.eduresearchgate.netnih.govmdpi.comacs.org. Both are C37-norcarotenoids containing a butenolide ring psu.edu. However, peridinin features an allenic bond, whereas this compound contains an acetylenic (triple) bond in its polyene chain psu.edu. This structural difference implies distinct enzymatic steps in their terminal biosynthesis, even if they share common earlier precursors psu.edu. Comparative studies of the biosynthetic pathways of this compound and peridinin can provide insights into the enzymatic divergence leading to these related but structurally distinct compounds researchgate.netnih.gov. Research involving labeled precursors has indicated potential shared intermediates and points of divergence in their respective pathways bibliotekanauki.pl.
Metabolic Engineering Strategies for Enhanced this compound Production
Metabolic engineering offers potential strategies to enhance the production of valuable carotenoids like this compound in host organisms. While specific metabolic engineering efforts focused solely on this compound are not extensively documented in the provided search results, general approaches for enhancing carotenoid production in microorganisms and plants are relevant lipidbank.jpmdpi.comcftri.res.innih.gov. These strategies typically involve:
Overexpression of Rate-Limiting Enzymes: Increasing the activity of key enzymes in the biosynthetic pathway can push metabolic flux towards the desired product mdpi.com.
Blocking Competing Pathways: Inhibiting enzymes in branches leading to undesired byproducts can redirect precursors towards this compound synthesis.
Introducing Genes from High-Producing Organisms: Identifying and introducing genes encoding efficient enzymes from native this compound producers (dinoflagellates) into suitable host organisms could enable heterologous production mdpi.com.
Optimization of Culture Conditions: Environmental factors such as light intensity, temperature, and nutrient availability can significantly impact carotenoid production in microorganisms cftri.res.innih.gov.
Applying these principles to this compound would require a deeper understanding of its specific biosynthetic enzymes and regulatory mechanisms in dinoflagellates mdpi.com.
Chemical Synthesis and Analog Development
Total Synthesis Strategies for Pyrrhoxanthin
The total synthesis of this compound involves constructing its complex carbon skeleton and establishing the correct stereochemistry of its multiple double bonds and chiral centers. nih.govresearchgate.netcsic.es Several approaches have been explored, including both racemic and enantioselective routes. psu.edunih.govacs.org
Stereocontrolled Total Synthesis
Achieving stereocontrol is a critical aspect of this compound total synthesis due to the presence of multiple double bonds and stereogenic centers. nih.govresearchgate.netcsic.es A new stereocontrolled total synthesis of enantiopure this compound has been reported. nih.govresearchgate.netcsic.es This synthesis successfully addresses the challenge of the configurationally labile C37-norcarotenoid structure. nih.govresearchgate.netcsic.es The stereoselective preparation of the 4-alkylidenebutenolide fragment is a key element in these strategies. nih.govcsic.es
Key Methodologies Employed:
The total synthesis of this compound and related carotenoids relies on a repertoire of powerful synthetic methodologies for carbon-carbon bond formation and stereochemical control.
The sulfone method has been applied to the total synthesis of this compound. psu.edu This method involves the reaction of a conjugated formyl ester with allylic sulfones in the presence of a strong base, such as lithium diisopropylamide (LDA). psu.edu This approach was utilized in one of the first total syntheses of 4-alkylidenebutenolide carotenoids, including racemic this compound. psu.edu However, isomerization during certain steps, such as sulfonization with heating, could lead to mixtures of isomers. psu.edu
The Horner-Wadsworth-Emmons (HWE) condensation is a widely used reaction for the formation of carbon-carbon double bonds, particularly in the synthesis of polyenes like carotenoids. researchgate.netcsic.eschemistryviews.orgdntb.gov.ua A highly stereoselective HWE condensation has been employed as a key conjunctive step in the total synthesis of enantiopure this compound. nih.govresearchgate.netcsic.es This reaction typically involves the condensation of a phosphonate (B1237965) with an aldehyde. nih.govresearchgate.netcsic.es In the context of this compound synthesis, an HWE condensation between a C17-allylphosphonate and a C20-aldehyde has been reported as the final step in assembling the carbon skeleton. nih.govresearchgate.netcsic.es This method has shown compatibility with sensitive functionalities present in the this compound structure, such as the C7-C10 enyne E configuration. nih.govcsic.es
Synthetic Efforts Towards this compound Derivatives and Analogs
The synthesis of this compound and its analogs presents significant challenges due to the compound's labile polyene chain, multiple stereogenic centers, and the presence of sensitive functional groups like the acetylenic linkage and the butenolide ring. acs.orgnih.gov Early synthetic efforts focused on establishing methodologies to construct the core carbon skeleton and incorporate the characteristic functional moieties.
Rational Design and Synthesis of Structural Analogs
Rational design in the synthesis of this compound analogs often involves modifying specific parts of the molecule to explore the impact of structural changes on properties such as stability, spectroscopic characteristics, or potential biological activities. uliege.benih.gov Given the role of this compound in light harvesting, modifications to the polyene chain length, the nature of the end groups, or the butenolide system could be explored to alter its absorption and energy transfer properties.
One approach to synthesizing the carbon skeleton of this compound and its analogs has involved metal-catalyzed cross-coupling reactions, particularly the Stille reaction. acs.orgnih.govacs.org This method is valuable for forming carbon-carbon bonds between unsaturated fragments, a crucial step in assembling polyene structures. acs.org In the synthesis of this compound, sequential Stille cross-coupling reactions of a dihalogenated γ-alkylidenebutenolide with specific stannanes have been employed to construct the C₃₇ carbon framework. acs.orgnih.govacs.org
Another synthetic strategy has utilized the Horner-Wadsworth-Emmons (HWE) condensation. nih.govorcid.org A stereoselective HWE condensation between a C₁₇-allylphosphonate and a C₂₀-aldehyde has been reported as a key step in the total synthesis of enantiopure this compound. nih.gov This method proved compatible with the sensitive E configuration of the C₇-C₁₀ enyne moiety present in this compound. nih.gov
The synthesis of the γ-alkylidenebutenolide fragment, a defining feature of this compound, has also been a subject of investigation. Regioselective silver-promoted lactonization reactions of pent-2-en-4-ynoic acid precursors have been explored as methods for preparing this crucial part of the molecule. nih.gov
Synthetic strategies for this compound and its analogs often involve coupling smaller, pre-functionalized building blocks. uni-heidelberg.de For instance, the first total synthesis of racemic this compound utilized a Julia reaction between an aldehyde and an allyl phenyl sulfone to assemble the carbon skeleton. acs.org The application of a sulfone method, involving the reaction of a conjugated formyl ester with allylic sulfones in the presence of lithium diisopropylamide (LDA), has also been reported for the total synthesis of racemic this compound. psu.edu
The rational design of analogs can involve modifying the cyclic end groups or introducing new functionalities. While specific examples of synthetically designed this compound analogs with detailed structure-activity relationships were not extensively detailed in the search results, the methodologies developed for the total synthesis provide a foundation for creating such derivatives. For example, the synthesis of carotenoid derivatives including five- and/or six-membered rings is an area of interest, and modifications to these rings in this compound could lead to novel analogs. google.com
Preparation of Optically Active Forms
The preparation of optically active forms of carotenoids like this compound is essential for studying their specific biological functions, as different enantiomers can exhibit distinct activities. gu.seorganic-chemistry.org this compound possesses several stereogenic centers, and controlling their relative and absolute configurations during synthesis is a significant challenge. acs.org
The first total synthesis of optically active peridinin (B1679608), a related carotenoid that often co-occurs with this compound, was achieved starting from a chiral hydroxy ketone. psu.edursc.orgrsc.org This suggests that chiral starting materials or the use of asymmetric synthetic methodologies are key to accessing the desired stereoisomers of this compound and its analogs.
In the context of this compound synthesis, a stereocontrolled total synthesis yielding enantiopure this compound has been reported. nih.govorcid.orgcsic.esacs.orgacs.org This synthesis employed a highly stereoselective Horner-Wadsworth-Emmons (HWE) condensation as a late-stage coupling step, which was crucial for establishing the correct configuration in the labile polyene chain. nih.gov
The preparation of optically active intermediates is a common strategy in the synthesis of complex chiral molecules. For instance, in the synthesis of optically active peridinin, an optically active C₁₅-epoxy formyl ester was prepared from a readily available chiral hydroxy ketone. psu.edu The optical purity of this intermediate was determined by HPLC analysis. psu.edu Similarly, an optically active C₂₂-allenic sulfone was prepared from a chiral aldehyde precursor. psu.edu
While the search results specifically mention the synthesis of optically active peridinin in more detail than this compound, the synthetic strategies employed, such as the use of chiral building blocks and stereoselective reactions like the HWE condensation, are applicable to the preparation of optically active this compound and its enantiopure derivatives. psu.edunih.gov The development of stereoselective methods is crucial for obtaining single enantiomers or specific diastereomers of these complex carotenoids.
Research findings indicate that achieving stereocontrol throughout the synthesis of this compound is particularly challenging due to the compound's lability and the presence of multiple stereocenters and geometric isomers. acs.orgnih.govacs.org Despite these difficulties, successful routes to enantiopure this compound have been developed, highlighting the progress in stereoselective synthesis in the field of carotenoid chemistry. nih.govorcid.orgcsic.esacs.orgacs.org
Biological and Ecological Functions
Role in Photosynthesis and Light Harvesting Complexes
Pyrrhoxanthin is a vital component of the light-harvesting machinery in many photosynthetic dinoflagellates. wikipedia.org Its primary function is to absorb light in the blue-green region of the spectrum (470 to 550 nm), a range where chlorophylls (B1240455) absorb less efficiently, and transfer this energy to chlorophyll (B73375) a for photosynthesis. wikipedia.org This accessory pigment role significantly broadens the spectrum of light that can be utilized by the organism.
This compound, along with peridinin (B1679608), is an integral part of the water-soluble Peridinin-Chlorophyll a-Protein (PCP) complexes, which are major light-harvesting complexes in many dinoflagellates. wikipedia.orgnih.gov These unique protein complexes have a distinct structure, often described as a boat or cradle shape, that enfolds the pigment molecules. wikipedia.org Within the PCP complex, multiple peridinin and this compound molecules are strategically positioned around chlorophyll a molecules, facilitating highly efficient energy transfer. wikipedia.org The precise arrangement of these pigments within the protein scaffold is critical for optimizing the speed and efficiency of light energy capture and transfer. researchgate.net
The energy transfer from carotenoids like peridinin and this compound to chlorophyll a within the PCP complex is remarkably rapid and efficient, with reported efficiencies of up to 95%. acs.orgnih.gov Research has shown that this energy transfer occurs on a picosecond timescale. worldscientific.comox.ac.uk For instance, the lifetime of peridinin in the PCP complex of Amphidinium carterae has been measured to be 2.3 ± 0.2 picoseconds, which corresponds to the timescale of energy transfer to chlorophyll a. worldscientific.com
| Energy Transfer Parameters in PCP Complexes | |
| Parameter | Value |
| Energy Transfer Efficiency | Up to 95% acs.orgnih.gov |
| Peridinin Lifetime in PCP | 2.3 ± 0.2 ps worldscientific.com |
| Peridinin to Chlorophyll a Energy Transfer Timescale | ~2.4 ps worldscientific.com |
| S1/ICT to Chlorophyll a Energy Transfer Rate | (3 ps)-1 pnas.org |
Photoprotective Mechanisms
In addition to its role in light harvesting, this compound, as a carotenoid, is involved in protecting the photosynthetic apparatus from damage caused by excess light energy. nih.gov
Microalgae are often exposed to harmful ultraviolet (UV) radiation in their natural environment. nih.gov UV radiation can cause significant damage to cellular components, including the photosynthetic apparatus. nih.govmdpi.com In response to UV stress, many microalgae increase the production of photoprotective compounds, including various carotenoids. japsonline.comnih.gov These carotenoids can act as sunscreens by absorbing UV radiation and can also quench ROS generated by UV exposure. fortunejournals.com The accumulation of carotenoids like this compound in dinoflagellates likely serves as a protective mechanism against the damaging effects of UV radiation, contributing to their ability to thrive in high-light aquatic environments. mdpi.comnih.gov
| Photoprotective Functions of Carotenoids | |
| Mechanism | Description |
| Non-Photochemical Quenching (NPQ) | Dissipation of excess light energy as heat to prevent photo-oxidative damage. nih.govnsf.gov |
| UV Radiation Screening | Absorption of harmful UV radiation to shield the photosynthetic apparatus. fortunejournals.com |
| Reactive Oxygen Species (ROS) Scavenging | Quenching of harmful reactive oxygen species generated by excess light and UV radiation. nih.govfortunejournals.com |
Ecological Significance
The unique properties of this compound contribute significantly to the ecological success of dinoflagellates in marine ecosystems. By enhancing light-harvesting capabilities, this compound allows dinoflagellates to thrive in a wide range of light environments, including deeper waters where light may be limited or spectrally altered. wikipedia.org Their efficient light-harvesting systems make them important primary producers, forming the base of many marine food webs. nih.gov
Furthermore, the photoprotective functions of this compound are crucial for the survival of dinoflagellates in the upper layers of the water column where they can be exposed to high levels of solar radiation. nih.gov This protection against photodamage allows them to maintain high rates of photosynthesis and primary productivity, which has significant implications for the biogeochemical cycles of carbon and other nutrients in the ocean. nih.gov The ability of dinoflagellates to form large blooms, which can have both positive and negative ecological impacts, is in part due to their highly efficient and well-protected photosynthetic machinery, in which this compound plays a key role.
Pigment Markers in Marine Food Webs and Trophic Transfer
Carotenoids like this compound can serve as biomarkers to trace the flow of energy and organic matter through marine food webs. When phytoplankton containing a specific pigment are consumed by primary consumers, that pigment can be transferred and detected in the consumer's tissues. This allows researchers to identify predator-prey relationships and map out trophic linkages.
However, specific studies detailing the trophic transfer of this compound are scarce. While the compound has been identified in organisms such as the dinoflagellate genus Glenodinium and the Japanese basket clam (Corbicula japonica), the pathways and efficiency of its transfer through the food web have not been extensively documented. nih.gov The presence of this compound in a consumer would suggest a diet that includes this compound-containing producers, but without further research, its utility as a precise trophic marker remains speculative.
Table 1: Organisms in which this compound has been Reported
| Organism | Trophic Level | Reference |
|---|---|---|
| Glenodinium sp. | Producer (Dinoflagellate) | nih.gov |
Role in Reproductive Processes of Marine Organisms (e.g., Corals)
Many reef-building corals harbor symbiotic dinoflagellates of the family Symbiodiniaceae (colloquially known as zooxanthellae) within their tissues. wikipedia.org These symbionts are crucial for the health and reproductive success of their coral hosts, providing them with photosynthetically derived nutrients. The pigments within these dinoflagellates are essential for photosynthesis, the process that fuels the energy budget of the coral holobiont, including the energetically demanding processes of gamete production and larval development. wikipedia.org
Contribution to Marine Ecosystem Health and Biogeochemical Cycles
Phytoplankton, including dinoflagellates, are the foundation of most marine food webs and play a pivotal role in global biogeochemical cycles, particularly the carbon cycle. Through photosynthesis, they convert dissolved inorganic carbon into organic matter, a process that forms the base of the oceanic biological carbon pump. The composition and health of phytoplankton communities, including their pigment profiles, can influence the efficiency of this carbon sequestration. mdpi.com
The contribution of this compound to these large-scale processes is tied to its role within the phytoplankton that produce it. As a photosynthetic pigment, it would be involved in the initial step of carbon fixation in the marine environment. However, there is no research available that quantifies the specific impact of this compound on rates of primary production or its role in the cycling of other key nutrients like nitrogen or phosphorus. The broader influence of this specific pigment on marine ecosystem health and biogeochemical fluxes remains an area for future investigation.
Molecular Interactions within Biological Systems (Excluding Human Clinical Context)
The molecular interactions of carotenoids like this compound are typically related to their light-harvesting and photoprotective functions within photosynthetic organisms. These pigments absorb light energy and transfer it to chlorophylls for photosynthesis. They can also dissipate excess light energy to prevent the formation of damaging reactive oxygen species, thus protecting the photosynthetic machinery from photo-oxidative stress.
While these general functions are characteristic of carotenoids, the specific molecular interactions of this compound within the light-harvesting complexes of dinoflagellates have not been detailed in the available research. Understanding its precise binding sites, energy transfer pathways, and any unique photoprotective mechanisms would require dedicated molecular and biophysical studies.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Peridinin |
Advanced Research Methodologies and Techniques in Pyrrhoxanthin Studies
Omics Technologies in Pyrrhoxanthin Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for the comprehensive study of biological systems. frontiersin.orgmaxapress.com Applied to this compound research, these approaches help unravel the complex processes involved in its production and metabolism.
Genomics and Transcriptomics for Biosynthetic Gene Discovery
Genomics and transcriptomics play a crucial role in identifying the genes responsible for this compound biosynthesis. By sequencing and analyzing the genomes and transcriptomes of this compound-producing organisms, researchers can identify candidate genes involved in the carotenoid metabolic pathway. maxapress.comacs.org This involves comparing gene expression profiles under different conditions that affect this compound production. researchgate.net For instance, studies on carotenoid biosynthesis in various organisms, including dinoflagellates, utilize these methods to pinpoint genes encoding enzymes like phytoene (B131915) synthase (PSY) and lycopene (B16060) β-cyclase (LCYB), which are upstream in the general carotenoid pathway that would likely lead to this compound. oup.comresearchgate.net Phylogenetic analysis of these genes can also provide insights into the evolutionary origins of carotenoid biosynthesis pathways in different organisms. acs.orgnih.gov
Proteomics for Enzyme Characterization
Proteomics, the large-scale study of proteins, is essential for characterizing the enzymes involved in the this compound biosynthetic pathway. frontiersin.org Once candidate genes are identified through genomics and transcriptomics, proteomics can be used to detect and quantify the corresponding proteins. mdpi.com This helps confirm that the identified genes are indeed translated into functional enzymes. Furthermore, proteomics can provide information on enzyme abundance, post-translational modifications, and interactions with other proteins, offering a deeper understanding of their roles and regulation within the pathway. frontiersin.orgmdpi.com Characterization of enzymes in carotenoid biosynthesis pathways in other organisms has involved heterologous expression and activity analysis, techniques that could be applied to this compound enzymes. nih.govpnas.org
Metabolomics for Pathway Elucidation
Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. frontiersin.orgnih.gov In this compound research, metabolomics is invaluable for elucidating the complete biosynthetic pathway, from initial precursors to the final product. By analyzing the metabolic profiles of organisms under different conditions or in genetically modified strains, researchers can identify intermediates and side products, helping to map out the sequence of enzymatic reactions leading to this compound. maxapress.commdpi.com Integrated analysis of transcriptomics and metabolomics data allows for the correlation of gene expression levels with metabolite accumulation, providing strong evidence for the involvement of specific genes and enzymes in the pathway. nih.govosti.gov This approach has been successfully used to study carotenoid metabolism in various plants and microorganisms. mdpi.comnih.govmdpi.commdpi.com
In Vitro and Ex Vivo Model Systems for Functional Studies (Excluding Human Cells)
In vitro and ex vivo model systems are crucial for studying the biological functions and interactions of this compound in a controlled environment, without involving live human subjects. In vitro studies typically involve experiments conducted in a test tube or other laboratory apparatus, using purified enzymes, cellular components, or cell cultures from non-human organisms. Ex vivo studies utilize tissues or organs removed from a living non-human organism, allowing for the investigation of compound effects in a more complex biological context than in vitro models, while still offering more control than in vivo studies. nih.govobstetricgynecoljournal.com These models can be used to assess the stability, metabolism, and potential bioactivities of this compound, such as antioxidant or antimicrobial properties, which have been explored for other pigments. iosrjournals.org Non-human cell lines or primary cells from various organisms, as well as tissue explants, can serve as ex vivo models to study cellular uptake, localization, and metabolic transformations of pyrrhoxoxanthin. obstetricgynecoljournal.comnih.gov For example, studies on the biological activities of pigments from microorganisms have utilized in vitro assays. iosrjournals.org
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques provide theoretical insights into the structure, properties, and behavior of this compound at the molecular level. These methods complement experimental studies by offering predictions and explanations that can guide further research.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis explores the possible three-dimensional arrangements of a molecule, while molecular dynamics (MD) simulations model the movement of atoms and molecules over time. arxiv.orgbonvinlab.org For a complex molecule like this compound with multiple rotatable bonds, conformational analysis is important to understand its flexibility and identify stable conformers. whiterose.ac.uk MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with biological membranes or proteins. nih.govfrontiersin.org These simulations can help predict how the molecule's shape and properties might change, influencing its interactions and biological activity. Computational studies, including molecular modeling, have been applied to other carotenoids and related compounds to understand their structures and interactions. lipidbank.jpuliege.be
Data Table: Key Omics Technologies and Their Applications in this compound Research
| Omics Technology | Primary Data Type | Key Applications |
| Genomics | DNA sequence | Identification of biosynthetic genes |
| Transcriptomics | RNA sequence | Analysis of gene expression patterns, Gene co-expression |
| Proteomics | Protein identity & abundance | Characterization of enzymes, Protein interactions |
| Metabolomics | Metabolite identity & abundance | Pathway elucidation, Intermediate identification |
Note: This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Data Table: Examples of Non-Human Model Systems for Studying Compound Function
| Model System Type | Source Organism (Examples) | Potential Applications for this compound Research |
| In Vitro Assays | Purified enzymes, Non-human cell lines | Enzyme activity, Antioxidant capacity, Antimicrobial activity |
| Ex Vivo Tissues | Animal tissues (e.g., skin, intestine) | Absorption, Metabolism, Tissue distribution |
| Non-human Cell Cultures | Various non-human cell lines | Cellular uptake, Cytotoxicity (non-human cells), Localization |
Note: This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Pigment-Protein Interactions
Quantum Mechanical/Molecular Mechanical (QM/MM) approaches represent a powerful computational technique for investigating the interactions between chemical compounds, such as the carotenoid this compound, and proteins. This hybrid method combines the accuracy of quantum mechanics (QM) for describing the electronic behavior of a specific region (the pigment and its immediate surroundings) with the computational efficiency of molecular mechanics (MM) for the larger protein and solvent environment. researchgate.netnih.gov This allows for the study of complex biomolecular systems that would be computationally intractable using QM methods alone. researchgate.netnih.gov
In the context of pigment-protein interactions, QM/MM simulations are particularly valuable for understanding the subtle electronic and structural effects that govern binding, energy transfer, and photoprotection mechanisms. researchgate.netrsc.orgmdpi.com The QM region typically includes the pigment molecule (this compound) and potentially key amino acid residues directly interacting with it, where chemical bonds are formed or broken, or where electronic excitation occurs. The surrounding protein and solvent molecules are treated with a classical MM force field. rsc.orgresearchgate.net The interaction between the QM and MM subsystems is commonly handled using an electrostatic embedding scheme, where the MM point charges influence the electronic structure of the QM region. researchgate.netrsc.orgresearchgate.net More advanced polarizable force fields can also be incorporated to account for mutual polarization effects between the QM and MM subsystems. arxiv.org
While specific detailed research findings on this compound-protein interactions using QM/MM were not extensively found in the search results, studies on other carotenoids within protein complexes like Light-Harvesting Complexes (LHCs) and Orange Carotenoid Protein (OCP) demonstrate the applicability and insights gained from these methods. rsc.orgmdpi.comrsc.orgresearchgate.netmdpi.com For instance, QM/MM calculations have been used to reproduce experimental absorption spectra of carotenoids in proteins and to understand how the protein environment influences the carotenoid's excited state dynamics and energy transfer pathways. mdpi.comrsc.orgmdpi.com These studies often involve analyzing the influence of protein-induced conformational distortions, inter-chromophore electronic coupling, and the electrostatic environment on the carotenoid's properties. mdpi.com
QM/MM simulations can also be coupled with molecular dynamics (MD) simulations to explore the dynamic aspects of pigment-protein interactions, including binding stability and conformational changes over time. nih.govnih.govplos.org By sampling different protein conformations from MD trajectories, QM/MM calculations can provide a more comprehensive picture of the interaction landscape. rsc.org
Interaction energies (electrostatic, van der Waals) between this compound and specific protein residues or domains.
Calculated absorption or excitation energies of this compound in different protein environments or binding poses.
Changes in bond lengths, angles, and dihedral angles of this compound upon protein binding.
Electron density distribution changes in this compound due to protein interactions.
Biotechnological Research and Potential Applications
Microbial Production of Pyrrhoxanthin
Microbial production offers a promising avenue for sustainable and controlled generation of natural pigments like this compound.
Strain Selection and Optimization (e.g., Microalgae, Bacteria)
Selecting suitable microbial strains is a critical first step in optimizing this compound production. Certain microorganisms, particularly microalgae and bacteria, are known to synthesize carotenoids, including this compound. For instance, the genus Pedobacter, a group of Gram-negative bacteria, has been reported to contain this compound among its carotenoid content. scialert.net Dinoflagellates such as Heterocapsa triquetra are also known to produce this compound. ifremer.fr
Research in strain selection involves identifying naturally occurring strains with high pigment yields or engineering microorganisms for enhanced production. Studies on microalgae have focused on isolating and identifying new strains from various environments and evaluating their potential for producing valuable compounds. researchgate.netmdpi.comfrontiersin.org Optimization of strains can involve genetic manipulation or adaptation to specific culture conditions to maximize pigment accumulation. mdpi.com
Bioreactor Design and Culture Conditions for Enhanced Yield
The design of bioreactors and the control of culture conditions are crucial for achieving high yields in microbial pigment production. Bioreactors provide a controlled environment for microbial growth and metabolite synthesis. mdpi.com Factors such as temperature, pH, light intensity (especially for photosynthetic microorganisms like microalgae), nutrient concentration, and mixing rate significantly influence microbial growth and pigment production. gfi.orgresearchgate.netuliege.be
Optimizing these parameters within a bioreactor can lead to increased biomass production and enhanced accumulation of target compounds like this compound. For example, studies on microalgae cultivation in photobioreactors highlight the importance of light availability, CO2 supply, and nutrient levels for maximizing production. researchgate.net Different bioreactor designs, such as stirred tank reactors (STRs) and airlift bioreactors, offer varying advantages in terms of mixing, mass transfer, and scalability, which can impact the efficiency of pigment production. mdpi.comgfi.org
Bio-sourced Pigment Research and Development
This compound is part of the broader research area focusing on bio-sourced pigments. There is growing interest in replacing synthetic dyes and pigments with natural alternatives due to environmental and health concerns. factmr.commdpi.com Microorganisms, including bacteria and microalgae, are being explored as sustainable sources for these natural colorants. mdpi.combiocolour.fi
Research and development in this field involve identifying new sources of natural pigments, developing efficient extraction methods, and improving production yields through techniques like microbial fermentation and optimization of growth conditions. ifremer.frmdpi.comresearchgate.net The goal is to develop economically viable and environmentally friendly processes for producing natural pigments for applications in various industries, including food, cosmetics, textiles, and pharmaceuticals. factmr.commdpi.comresearchgate.net
Potential in Marine Biotechnology (General Research)
Marine environments are rich sources of biodiversity and offer significant potential for biotechnology research, including the discovery and production of novel compounds like this compound. nih.govtekna.no Marine biotechnology encompasses a wide range of applications, from developing new pharmaceuticals and nutraceuticals to exploring sustainable sources of energy and biomaterials. tekna.no
Research in marine biotechnology related to pigments involves studying pigment-producing marine organisms, understanding their metabolic pathways, and utilizing marine microbes or other organisms for the sustainable production of valuable pigments. nih.govnih.gov The unique conditions of marine environments can lead to the production of compounds with distinct properties, making marine organisms valuable resources for biotechnological exploration. researchgate.net
Compound Information
| Compound Name | PubChem CID |
| This compound | 16061186 |
| Pyrrhoxanthinol | 131751849 |
| Carotenoid | 152743345 |
Interactive Data Table: Examples of Microalgae Strains and Their Biomass/Lipid Productivity
| Microalgae Species | Biomass Productivity (g/L/day) | Lipid Content (% dry weight) | Lipid Productivity (mg/L/day) |
| Acutodesmus obliquus | 0.11–0.78 | 11.69–39.00 | 21.11–252.64 |
| Chaetoceros muelleri | - | 39.0 | 42.90 |
| Isochrysis galbana | - | - | - |
| Ankistrodesmus falcatus | - | - | - |
| Chlamydomonas monadina | - | - | - |
| Chlorella emersonii | - | - | - |
| Nannochloropsis oculata | - | - | - |
| Tetraselmis chuii | - | - | - |
| Picochlorum costavermella | > 0.4 | - | - |
| Nephroselmis pyriformis | > 0.4 | - | - |
| Microchloropsis gaditana | - | - | - |
Interactive Data Table: Optimal Culture Conditions for a Specific Microalgae Strain (Chlorella sp. FACHB-30)
| Parameter | Optimal Value |
| Light Intensity | 150 µmol m⁻² s⁻¹ |
| Inoculum Concentration | 1 × 10⁵ cells mL⁻¹ |
| Initial Fe³⁺ Concentration | 10⁻⁵ mol L⁻¹ |
Note: Data compiled from search result mdpi.com for the treatment of monosodium glutamate (B1630785) wastewater.
Research Gaps and Future Directions
Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Mechanisms
Despite the identification of pyrrhoxanthin in various organisms, the complete biosynthetic pathways leading to its formation are not yet fully understood nih.govcambridge.orgacs.org. Carotenoid metabolism in certain organisms, such as chromalveolates, remains largely unexplored cambridge.org. Future research should focus on mapping the enzymatic steps and intermediates involved in this compound biosynthesis. Furthermore, the regulatory mechanisms that control the expression of the genes encoding these enzymes are still unclear. Understanding these mechanisms, potentially involving factors like microRNAs, could provide insights into how environmental conditions influence this compound production in its natural sources nih.govresearchgate.net. Elucidating these pathways and regulatory networks is crucial for potential biotechnological applications and for understanding the ecological roles of this compound. The specific metabolic pathways for synthesizing bioactive compounds in some organisms, like sponges, are known to be associated with symbiotic bacteria, suggesting that microbial symbionts could play a role in this compound production in its host organisms isnff-jfb.com.
Comprehensive Understanding of Molecular Mechanisms in Biological Roles
While this compound, as a carotenoid, is generally recognized for potential antioxidant and light-harvesting functions, a comprehensive understanding of its specific molecular mechanisms in biological roles is still developing nih.gov. Carotenoids can interact with transcription factors and act as precursors to bioactive derivatives that activate nuclear hormone receptor-mediated signaling researchgate.net. However, the precise molecular targets and signaling pathways influenced by this compound require further investigation nih.gov. Research is needed to determine how this compound exerts its reported or potential biological activities at a cellular and molecular level nih.gov. For instance, studies on the antiproliferative activity of other phytoplankton pigments suggest that their molecular mechanisms, such as effects on mitochondrial dynamics or caspase activation, need to be established ifremer.frresearchgate.net.
Development of Sustainable and Scalable Production Methods
The current methods for obtaining this compound primarily involve extraction from natural sources uni.luresearchgate.net. However, the scalability and sustainability of these methods can be limited by factors such as the growth rate of the source organisms, extraction efficiency, and environmental impact uni.luresearchgate.netsustainabilityguide.eu. Developing sustainable and scalable production methods is a critical future direction uni.luresearchgate.net. This could involve optimizing cultivation techniques for this compound-rich microalgae, exploring heterotrophic production using microorganisms, or developing efficient and environmentally friendly extraction processes researchgate.netsustainabilityguide.eusanofi.com3ds.com. Microwave-assisted extraction has shown promise for efficient pigment extraction from dinoflagellates, suggesting potential for optimization ifremer.fr. Sustainable manufacturing principles, focusing on minimizing environmental impacts and conserving resources throughout the product lifecycle, are relevant for developing such methods sustainabilityguide.eu3ds.compsu.edu.
Exploration of Novel Derivatives with Tailored Properties for Specific Research Applications
The structural features of this compound, such as its conjugated system and functional groups, make it a potential scaffold for generating novel derivatives sanofi.com. Exploring the synthesis and properties of this compound derivatives could lead to compounds with enhanced stability, solubility, or targeted biological activities for specific research applications sanofi.com. For example, modifications could aim to improve its antioxidant capacity, light-harvesting efficiency, or interactions with specific biological targets nih.govresearchgate.net. The development of novel synthetic building blocks and cross-coupling reactions are valuable tools for the synthesis of complex molecules like carotenoids and their derivatives researchgate.netacs.org.
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a holistic understanding of this compound's role in biological systems, integrating multi-omics data is essential acs.orgazolifesciences.commdpi.comnih.gov. Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of how this compound biosynthesis is regulated, how it interacts with cellular components, and how it influences metabolic pathways acs.orgazolifesciences.comnih.govgenexplain.com. This integrated approach can help identify key genes, proteins, and metabolites associated with this compound production and function, revealing complex interactions and regulatory mechanisms that single-omics approaches might miss azolifesciences.commdpi.comgenexplain.com. Bioinformatics methods and computational tools are crucial for processing, analyzing, and integrating these diverse datasets azolifesciences.commdpi.com.
Advanced Spectroscopic and Computational Approaches for Deeper Structural-Functional Insights
Advanced spectroscopic techniques, such as detailed NMR and mass spectrometry, are vital for the unambiguous structural characterization of this compound and its potential metabolites or derivatives bbwpublisher.com. However, applying advanced spectroscopic methods to study the excited states and dynamics of this compound, similar to studies on other carotenoids, is necessary for a deeper understanding of its photophysical properties and potential roles in light-related processes researchgate.netresearchgate.net. Complementary computational approaches, such as molecular docking and simulations, can provide insights into the interactions of this compound with proteins or membranes, helping to elucidate its molecular mechanisms and predict the properties of novel derivatives nih.govnih.gov. These approaches can offer detailed structural-functional insights that are difficult to obtain through experimental methods alone nih.gov.
Q & A
Basic: What spectroscopic methods are recommended for structural elucidation of Pyrrhoxanthin, and how should experimental parameters be optimized?
Answer:
Structural characterization of this compound requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use 1D (e.g., H, C) and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity. Optimize solvent choice (e.g., deuterated chloroform for non-polar regions) and temperature to enhance signal resolution .
- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) confirms molecular weight and fragmentation patterns. Calibrate instruments using certified reference standards .
- UV-Vis Spectroscopy: Identify conjugated double bonds and chromophores; compare absorbance maxima () with literature for validation .
Table 1: Key Parameters for this compound Characterization
| Technique | Parameters | Optimization Tips |
|---|---|---|
| NMR | Solvent: CDCl, Temp: 298K | Use cryoprobes for sensitivity |
| HRMS | Resolution: >30,000, Mass Error: <2 ppm | Internal calibration with lock masses |
| UV-Vis | Scan Range: 200–800 nm | Baseline correction with solvent blank |
Basic: What extraction protocols maximize this compound yield from biological sources while preserving integrity?
Answer:
- Solvent Selection: Use a biphasic system (e.g., hexane:acetone, 1:1) to solubilize carotenoids without degradation. Antioxidants (e.g., BHT) prevent oxidation during extraction .
- Chromatographic Purification: Employ reverse-phase HPLC with C18 columns. Gradient elution (e.g., acetonitrile/methanol/water) improves separation efficiency. Monitor purity via diode-array detection (DAD) .
- Storage Conditions: Store extracts in amber vials under nitrogen at -80°C to minimize photodegradation and thermal instability .
Advanced: How can researchers design experiments to clarify conflicting reports on this compound’s pro-oxidant vs. antioxidant behavior?
Answer:
Address contradictions through:
- Context-Specific Assays: Test under varying oxygen tensions (normoxia vs. hypoxia) and redox environments (e.g., HO concentration gradients) to identify threshold effects .
- Model Systems: Compare outcomes across in vitro (cell lines), ex vivo (tissue explants), and in vivo models to assess biological relevance. Use knockout organisms (e.g., Nrf2 mice) to probe mechanistic pathways .
- Data Harmonization: Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from disparate studies, adjusting for variables like dosage and exposure duration .
Advanced: What strategies resolve discrepancies in this compound’s bioavailability across pharmacokinetic studies?
Answer:
- Standardized Dosing: Control for formulation differences (e.g., nanoemulsions vs. free compounds) and administration routes (oral vs. intravenous) .
- Analytical Validation: Use isotope-labeled internal standards (e.g., C-Pyrrhoxanthin) in LC-MS/MS to correct for matrix effects and recovery variability .
- Interspecies Considerations: Compare absorption kinetics in mammalian models (e.g., rodents, primates) and in silico simulations (e.g., GastroPlus™) to extrapolate human bioavailability .
Basic: How should researchers validate this compound’s stability under experimental conditions?
Answer:
- Accelerated Stability Testing: Incubate samples at elevated temperatures (40–60°C) and monitor degradation kinetics via HPLC. Calculate half-life () using Arrhenius equations .
- Light Exposure Assays: Use photostability chambers (ICH Q1B guidelines) to simulate UV/visible light effects. Quantify isomerization products (e.g., cis-isomers) with chiral columns .
Advanced: What computational tools are suitable for predicting this compound’s interactions with cellular targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., PPAR-γ, Nrf2). Validate predictions via site-directed mutagenesis .
- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
- Network Pharmacology: Map interaction networks using STRING or Cytoscape to identify synergistic pathways (e.g., antioxidant + anti-inflammatory) .
Guidelines for Methodological Rigor
- Reproducibility: Document all protocols in supplementary materials, including raw data and instrument settings .
- Ethical Compliance: For in vivo studies, obtain institutional ethics approvals and adhere to ARRIVE guidelines .
- Data Contradictions: Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
